molecular formula C12H17NO4 B15325968 Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate

Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate

Cat. No.: B15325968
M. Wt: 239.27 g/mol
InChI Key: ILMPFVTZJSNUHY-NSHDSACASA-N
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Description

Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoate ester group. Its molecular formula is C12H17NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and methyl acrylate.

    Formation of Intermediate: The first step involves the condensation of 3,5-dimethoxybenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide to form an intermediate compound.

    Reduction and Amination: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride, followed by amination with an appropriate amine source to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and other reactive species in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of novel compounds and materials.

    Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and methoxy-substituted phenyl ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate can be compared with similar compounds such as:

    Methyl 3-amino-3-(4-methoxyphenyl)propanoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate: This compound differs in the position of the methoxy groups on the phenyl ring.

    Methyl 3-amino-3-(3,5-dimethylphenyl)propanoate: This compound has methyl groups instead of methoxy groups on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Methyl (S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate, a beta-amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chiral center that contributes to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Chemical Name : this compound
  • Molecular Formula : C12H17NO4
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 1213525-91-7

Structure

The compound features a propanoate backbone with an amino group and a substituted phenyl ring, which enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In a study evaluating various derivatives of propanoate compounds, it was found that certain modifications led to enhanced inhibitory effects on cancer cell proliferation. The compound demonstrated promising results against several cancer cell lines, including HeLa and HCT-116 cells, with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)
This compoundHeLa0.69
This compoundHCT-11611

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

The proposed mechanism of action involves the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often upregulated in cancerous cells. By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may exert protective actions against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

  • Study on Antiproliferative Activity :
    • A series of derivatives were synthesized based on this compound.
    • The study reported that specific substitutions on the phenyl ring enhanced the antiproliferative effects against various cancer cell lines.
    • The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy groups in increasing biological activity .
  • Neuroprotection in Animal Models :
    • Animal studies demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal damage in models of Alzheimer's disease.
    • These effects were attributed to the modulation of inflammatory pathways and antioxidant activity .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1

InChI Key

ILMPFVTZJSNUHY-NSHDSACASA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CC(=O)OC)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)OC)N)OC

Origin of Product

United States

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